3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-14-15(2)25-28(16(14)3)21-7-6-20(23-24-21)26-8-10-27(11-9-26)22(29)17-4-5-18-19(12-17)31-13-30-18/h4-7,12H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXPXVBLTYMKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, followed by their functionalization and coupling.
Preparation of 2H-1,3-benzodioxole-5-carbonyl chloride: This can be synthesized from 1,3-benzodioxole through chlorination using thionyl chloride.
Synthesis of piperazine derivative: The piperazine ring is functionalized with the benzodioxole-5-carbonyl chloride to form 4-(2H-1,3-benzodioxole-5-carbonyl)piperazine.
Formation of pyrazole derivative: The pyrazole ring is synthesized separately, often starting from acetylacetone and hydrazine hydrate to form 3,4,5-trimethyl-1H-pyrazole.
Coupling reaction: The final step involves coupling the piperazine and pyrazole derivatives with a pyridazine core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the carbonyl group in the benzodioxole moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Structural Characteristics
This compound integrates multiple biologically relevant moieties, including:
- Benzodioxole : Known for its anticancer properties.
- Piperazine : Often used in the synthesis of psychoactive drugs.
- Pyrazole : Associated with anti-inflammatory and anticancer activities.
- Pyridazine : Exhibits diverse pharmacological effects.
The molecular formula is with a molecular weight of 390.4 g/mol.
Biological Activities
The biological activity of this compound is of significant interest due to its potential therapeutic properties. Compounds with similar structural motifs often exhibit a range of activities such as:
- Anticancer : The benzodioxole moiety contributes to the anticancer activity observed in similar compounds.
- Antiviral : Pyrazole derivatives have been studied for their antiviral properties.
- Anti-inflammatory : Many piperazine derivatives are known for their anti-inflammatory effects.
Drug Development
The integration of various functional groups within this compound allows for the exploration of multiple therapeutic pathways. Its unique combination of heterocyclic structures may confer distinct biological activities compared to similar compounds. This positions it as a promising candidate for further research in:
- Cancer therapeutics : Investigating its efficacy against various cancer cell lines.
- Neurological disorders : Exploring its potential as an anxiolytic or antidepressant due to the piperazine component.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Interaction studies can help determine:
- Binding affinities to specific receptors or enzymes.
- Potential side effects when developed into therapeutic agents.
Case Studies and Research Findings
Recent studies have indicated promising results regarding the anticancer activity of compounds featuring the benzodioxole and pyrazole moieties. For instance, research has shown that derivatives of pyrazole exhibit significant cytotoxic effects on various cancer cell lines, suggesting that similar analogs may also possess potent anticancer properties.
Additionally, piperazine derivatives have been extensively studied for their neuropharmacological effects, indicating that the inclusion of a piperazine ring in this compound could enhance its potential as a therapeutic agent for mental health disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the piperazine and pyrazole rings can enhance binding affinity and specificity. The pyridazine core may contribute to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its hybrid structure, combining a pyridazine core with a benzodioxole-carbonyl-piperazine group. Below is a comparative analysis with structurally related pyridazine derivatives:
Key Findings :
Substituent Effects: The benzodioxole-carbonyl group in the target compound may confer greater metabolic stability compared to chlorophenoxypropyl or nitro groups in analogs, as benzodioxole rings are less prone to oxidative degradation .
Biological Activity: While chlorinated analogs (e.g., 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) exhibit anti-bacterial activity (MIC = 8–16 µg/mL against S. aureus), the target compound’s trimethylpyrazole group could broaden activity spectra by modulating hydrophobic interactions with bacterial efflux pumps . Piperazine-containing pyridazines often target serotonin or dopamine receptors; however, the benzodioxole moiety may shift selectivity toward adenosine or kinase receptors due to its planar aromatic system.
Synthetic Feasibility :
- The compound’s synthesis likely involves multi-step coupling (e.g., Ullmann or Buchwald-Hartwig for piperazine-pyridazine linkage), similar to methods for related derivatives . Yield optimization may be challenging due to steric bulk from the trimethylpyrazole group.
Biological Activity
3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound notable for its diverse structural features and potential therapeutic applications. This compound integrates several biologically relevant moieties, including benzodioxole , piperazine , pyrazole , and pyridazine , which contribute to its multifaceted biological activities.
Molecular Characteristics
- Molecular Formula : C21H22N6O3
- Molecular Weight : 389.4 g/mol
The structural complexity of this compound suggests potential applications in medicinal chemistry and pharmacology. Its design allows for interactions with various biological targets, leading to a broad spectrum of activities.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit anticancer activities. The pyrazole ring is particularly noteworthy for its role in cancer therapy. For instance, derivatives of pyrazole have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Studies have reported that pyrazole derivatives possess antibacterial and antifungal activities. For example, certain derivatives have shown efficacy against strains such as E. coli and Aspergillus niger at concentrations that suggest potential therapeutic use in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit key inflammatory pathways. Pyrazole derivatives are known to act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response . In vitro studies have shown that certain derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of pyrazole-containing compounds, including this specific derivative. The ability to scavenge free radicals and reduce oxidative stress markers has been observed in various biological assays, suggesting a protective effect against oxidative damage .
The biological activity of this compound is believed to involve interaction with multiple biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could modulate the activity of various receptors linked to cell signaling pathways.
Understanding these interactions is crucial for elucidating the compound's therapeutic potential and side effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-benzo[1,3]dioxol-5-yl derivatives | Contains benzodioxole moiety | Anticancer |
| Indole derivatives | Known for broad biological activities | Antiviral and anticancer properties |
| Pyrazole derivatives | Commonly studied for anti-inflammatory effects | Anticancer |
The unique combination of heterocyclic structures in this compound may confer distinct biological activities compared to structurally similar compounds.
Study 1: Anticancer Activity
A study conducted on various pyrazole derivatives indicated that those similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacterial and fungal strains. Results showed promising inhibition rates comparable to standard antibiotics, suggesting their potential utility in infection control .
Study 3: Anti-inflammatory Mechanisms
Research evaluating the anti-inflammatory effects revealed that specific derivatives significantly reduced inflammation markers in animal models. This was attributed to their ability to inhibit COX enzymes effectively .
Q & A
Q. How does this compound compare to FDA-approved drugs with similar scaffolds (e.g., PDE5 inhibitors)?
- Methodological Answer :
- Functional assays : Measure PDE5 inhibition (IC₅₀) using fluorescent cAMP/cGMP kits.
- Selectivity profiling : Test against PDE isoforms (3, 4, 10) to assess specificity.
- Patent mining : Review USPTO filings for structural overlaps (e.g., pyridazine-based vasodilators) .
Q. What mechanistic insights explain its activity against resistant bacterial strains?
- Methodological Answer :
- Efflux pump inhibition : Perform ethidium bromide accumulation assays (fluorescence microscopy).
- Membrane permeability : Use SYTOX Green uptake assays to quantify cell wall disruption.
- Transcriptomics : RNA-seq of treated vs. untreated E. coli to identify downregulated virulence genes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
